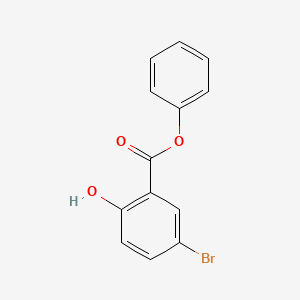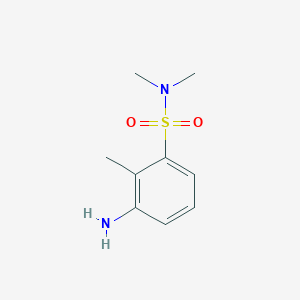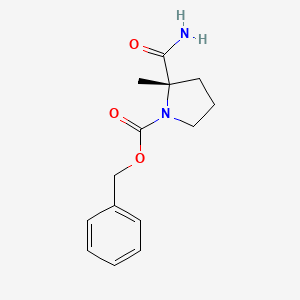![molecular formula C11H14O4 B3183790 Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate CAS No. 103258-64-6](/img/structure/B3183790.png)
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate
Vue d'ensemble
Description
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group and a hydroxymethyl group attached to the phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-(hydroxymethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: The major product is ethyl 2-[4-(carboxymethyl)phenoxy]acetate.
Reduction: The major product is ethyl 2-[4-(hydroxymethyl)phenoxy]ethanol.
Substitution: Depending on the substituent, various substituted phenoxyacetates can be formed.
Applications De Recherche Scientifique
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-[4-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate can be compared with other similar compounds, such as:
Phenoxyacetic acid: Lacks the ethyl ester and hydroxymethyl groups, making it less versatile in certain applications.
Ethyl 2-[4-(methoxymethyl)phenoxy]acetate: Contains a methoxymethyl group instead of a hydroxymethyl group, which can alter its reactivity and biological activity.
Ethyl 2-[4-(chloromethyl)phenoxy]acetate: Contains a chloromethyl group, making it more reactive in substitution reactions.
Propriétés
Numéro CAS |
103258-64-6 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
ethyl 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H14O4/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
LKOAIGPTJQFKBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)CO |
SMILES canonique |
CCOC(=O)COC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Bromo-2-methylbenzo[d]thiazol-5-amine](/img/structure/B3183711.png)



![1,3-Benzodioxole-5-acetic acid, alpha-[1-[[3-[4-[[2-(4-hydroxy-3-iodophenyl)ethyl]amino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-2-(4-methoxyphenyl)-2-oxoethylidene]-, (alphaZ)-](/img/structure/B3183734.png)









